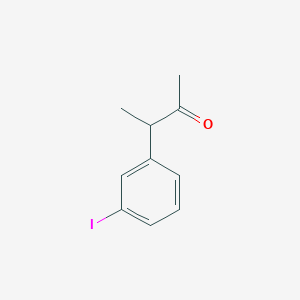

3-(3-Iodophenyl)butan-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H11IO |

|---|---|

Molecular Weight |

274.10 g/mol |

IUPAC Name |

3-(3-iodophenyl)butan-2-one |

InChI |

InChI=1S/C10H11IO/c1-7(8(2)12)9-4-3-5-10(11)6-9/h3-7H,1-2H3 |

InChI Key |

BPNFNDJSIQXTOR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=CC=C1)I)C(=O)C |

Origin of Product |

United States |

Advanced Synthetic Strategies for 3 3 Iodophenyl Butan 2 One and Analogous Structures

Direct Synthetic Routes to 3-(3-Iodophenyl)butan-2-one

Direct methods for the synthesis of this compound are crucial for efficient and atom-economical production. These routes often involve the formation of the key carbon-carbon bond between the phenyl ring and the butanone moiety in a single step.

Palladium-catalyzed carbonylative cross-coupling reactions represent a powerful tool for the synthesis of ketones, including this compound. researchgate.netrsc.orgnih.govdiva-portal.orgnih.govrsc.org This methodology typically involves the reaction of an aryl halide, a carbon monoxide source, and a suitable nucleophile in the presence of a palladium catalyst.

In the context of this compound synthesis, an aryl iodide such as 1,3-diiodobenzene (B1666199) or 3-iodoiodobenzene would be coupled with a derivative of butan-2-one. The general mechanism involves the oxidative addition of the aryl iodide to a Pd(0) species, followed by the insertion of carbon monoxide to form an acyl-palladium complex. Subsequent reaction with a butanone-derived nucleophile and reductive elimination yields the desired product and regenerates the Pd(0) catalyst. nih.gov

| Reactant 1 | Reactant 2 | Catalyst System | Product | Ref. |

| 3-Iodoiodobenzene | Butan-2-one enolate | Pd(OAc)2 / PPh3 | This compound | researchgate.net |

| 1,3-Diiodobenzene | Butan-2-one enolate | PdCl2(PPh3)2 | This compound | rsc.org |

| 3-Iodobenzoyl chloride | Methylmagnesium bromide | Pd(PPh3)4 | This compound | nih.gov |

This table is illustrative and provides examples of potential reaction components based on established palladium-catalyzed carbonylative cross-coupling principles.

Condensation reactions provide an alternative route to this compound. These reactions typically involve the formation of a carbon-carbon bond through the reaction of an electrophilic iodophenyl precursor with a nucleophilic butanone derivative. For instance, an aldol-type condensation between 3-iodobenzaldehyde (B1295965) and the enolate of butan-2-one would yield a β-hydroxy ketone intermediate. Subsequent dehydration and reduction would lead to the target compound.

Another approach involves the use of a thiazolium salt catalyst to promote the condensation of 3-iodobenzaldehyde with acetaldehyde, followed by further reaction with a methylating agent. google.com This method, while multi-step, allows for the construction of the butanone framework directly attached to the iodophenyl ring.

The direct arylation of butanone at the β-position is a challenging but highly desirable transformation. Recent advances in catalysis have enabled the regioselective arylation of carbonyl compounds. researchgate.netnih.govnih.gov For the synthesis of this compound, this would involve the reaction of a butanone enolate or its equivalent with an aryl iodide, such as 1,3-diiodobenzene, in the presence of a suitable catalyst.

Palladium catalysts have been successfully employed for the α-arylation of ketones, and with appropriate ligand design, it is possible to influence the regioselectivity towards β-arylation. researchgate.net Metal-free approaches, such as those mediated by hypervalent iodine reagents, have also emerged as powerful methods for the arylation of enones. nih.gov

| Butanone Derivative | Arylating Agent | Catalyst/Reagent | Product | Ref. |

| Butan-2-one enolate | 1,3-Diiodobenzene | Palladium complex | This compound | researchgate.net |

| Silyl (B83357) enol ether of butan-2-one | 3-Iodoiodobenzene | Hypervalent iodine reagent | This compound | nih.gov |

This table illustrates potential synthetic pathways based on known regioselective arylation methodologies.

Stereoselective Synthesis of this compound and Chiral Derivatives

The development of stereoselective methods for the synthesis of this compound and its chiral derivatives is of great importance, as the biological activity of many compounds is dependent on their stereochemistry.

Intramolecular palladium-catalyzed additions of aryl iodides to carbonyl groups offer a powerful strategy for the stereoselective synthesis of cyclic compounds. beilstein-journals.orgresearchgate.net While this compound is acyclic, this methodology can be adapted to create chiral derivatives. For example, a suitably substituted precursor containing both an aryl iodide and a butanone moiety could undergo an intramolecular cyclization to form a chiral cyclic alcohol. Subsequent ring-opening would then yield an enantiomerically enriched derivative of this compound.

The stereoselectivity of these reactions is often controlled by the geometry of the transition state, which can be influenced by the choice of ligands on the palladium catalyst. beilstein-journals.org

Asymmetric induction in the butanone framework can be achieved through various methods to produce chiral derivatives of this compound. mdpi.comnih.govchemrxiv.orgresearchgate.netnih.govyork.ac.ukmdpi.comnih.govrsc.orgresearchgate.netrsc.org One approach is the use of chiral auxiliaries, where a chiral molecule is temporarily attached to the butanone scaffold to direct the stereochemical outcome of a subsequent reaction.

Alternatively, chiral catalysts can be employed to promote enantioselective transformations. For example, the asymmetric reduction of a precursor ketone, 4-(3-iodophenyl)but-3-en-2-one, using a chiral reducing agent or a catalyst with chiral ligands, would yield a chiral alcohol. acs.org This alcohol could then be converted to the desired chiral butanone derivative. Asymmetric alkylation of a butanone enolate with a 3-iodobenzyl halide in the presence of a chiral phase-transfer catalyst is another potential route. mdpi.com

| Precursor | Chiral Reagent/Catalyst | Product | Ref. |

| 4-(3-Iodophenyl)but-3-en-2-one | Chiral reducing agent | Chiral 3-(3-Iodophenyl)butan-2-ol | acs.org |

| Butan-2-one | Chiral base / 3-Iodobenzyl halide | Chiral this compound | mdpi.com |

| 3-Iodobenzaldehyde | Chiral allylborane | Chiral homoallylic alcohol | york.ac.uk |

This table provides examples of how asymmetric induction can be applied to synthesize chiral derivatives related to this compound.

Enantioselective and Diastereoselective Synthetic Control

The introduction of a stereocenter at the C3 position of this compound requires sophisticated synthetic approaches that can be broadly categorized into enantioselective and diastereoselective methods.

Enantioselective Strategies: Asymmetric α-Arylation

A direct approach to enantiomerically enriched this compound involves the asymmetric α-arylation of a butan-2-one derivative. This is a challenging transformation for acyclic ketones because the product is prone to enolization and subsequent racemization. nih.gov To circumvent this, modern methods often employ pre-formed enolates, such as silyl enol ethers, and utilize transition metal catalysts with chiral ligands under carefully controlled, often base-free or weakly basic, conditions.

Recent advancements have demonstrated the potential of copper(I) catalytic systems for the enantioselective α-arylation of noncyclic silyl enol ethers. acs.org For a hypothetical synthesis of this compound, the silyl enol ether of butan-2-one could be coupled with a 3-iodophenyl electrophile, such as (3-iodophenyl)iodonium salts, in the presence of a Cu(I) catalyst and a chiral bis(phosphine) dioxide ligand. These reactions can proceed with high enantioselectivity. acs.org

Another promising strategy involves rhodium-catalyzed asymmetric arylation. thieme-connect.com These methods can operate under base-free conditions, which is crucial for preventing racemization of the α-aryl ketone product. thieme-connect.com In a potential application, a rhodium-diene catalyst could mediate the reaction between a butan-2-one derivative and an organoboron reagent like 3-iodophenylboronic acid.

The following table summarizes representative results for enantioselective α-arylation of acyclic ketones with various arylating agents, illustrating the potential of these methods for the synthesis of chiral this compound.

Table 1: Enantioselective α-Arylation of Acyclic Ketone Derivatives

| Catalyst System | Ketone Derivative | Arylating Agent | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|---|---|

| Cu(I)/Bis(phosphine) dioxide | Silyl enol ether of propiophenone | Diphenyliodonium triflate | (R)-BINAPO | 72 | 48 |

| Pd(dba)₂/Ligand | Enol carbonate of propiophenone | - | Chiral phosphine (B1218219) | 85 | 92 |

| Rh(acac)(coe)₂/Ligand | But-3-en-2-one | Phenylboronic acid | Chiral diene | 99 | 98 |

Diastereoselective Strategies: Chiral Auxiliaries

An alternative to direct enantioselective catalysis is the use of chiral auxiliaries. This classical yet robust strategy involves temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be appended to a propionyl group to form a chiral N-acyl imide. organicchemistrydata.org Deprotonation of this imide with a strong base, like lithium diisopropylamide (LDA), generates a stereochemically defined enolate. This enolate can then undergo a diastereoselective alkylation with a suitable 3-iodophenyl electrophile, for instance, 3-iodobenzyl bromide. The chiral auxiliary effectively shields one face of the enolate, leading to the preferential formation of one diastereomer. Subsequent removal of the auxiliary would yield the desired enantiomer of 3-(3-iodophenyl)acetic acid, which can then be converted to the target ketone.

The following table illustrates the high levels of diastereoselectivity that can be achieved in the alkylation of chiral imide enolates, a strategy applicable to the synthesis of precursors for this compound.

Table 2: Diastereoselective Alkylation of Chiral N-Acyl Imide Enolates

| Chiral Auxiliary | Electrophile | Base | Solvent | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| (S)-4-benzyloxazolidin-2-one | Benzyl bromide | LDA | THF | >99:1 |

| (R)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | THF | 97:3 |

| (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Allyl iodide | LDA | THF | 98:2 |

Synthesis of Precursors and Key Intermediates for this compound

The successful synthesis of the target molecule relies on the efficient preparation of its constituent parts: a functionalized 3-iodophenyl group and a substituted butan-2-one framework.

Preparation of Functionalized 3-Iodophenyl Substrates

The choice of the 3-iodophenyl precursor depends on the chosen synthetic strategy. For cross-coupling reactions, such as the palladium- or copper-catalyzed α-arylations, an electrophilic partner is required. This could be 3-iodophenyl triflate or a diaryliodonium salt derived from 3-iodoaniline.

Alternatively, for strategies involving the alkylation of a butan-2-one enolate, a 3-iodophenylmethyl halide, such as 3-iodobenzyl bromide, would be a suitable electrophile. This can be prepared from 3-iodotoluene (B1205562) via radical bromination.

For approaches that build the ketone functionality onto the aryl ring, precursors like 3-iodophenylacetic acid are valuable. 3-Iodophenylacetic acid can be synthesized from 2-(3-iodophenyl)acetonitrile through hydrolysis with an aqueous base, such as sodium hydroxide, followed by acidification. consensus.appnih.gov

Development of Substituted Butan-2-one Frameworks

The butan-2-one moiety can be constructed or functionalized in several ways to facilitate the introduction of the 3-iodophenyl group and to control stereochemistry.

For direct α-arylation reactions, the corresponding enolate or enolate equivalent of butan-2-one is needed. Silyl enol ethers of butan-2-one can be prepared by treating the ketone with a silylating agent, such as trimethylsilyl (B98337) chloride, and a base, like triethylamine, or by using a stronger base like LDA followed by quenching with the silyl halide. The regioselectivity of this reaction can be controlled by kinetic versus thermodynamic conditions to favor either the more or less substituted enol ether.

In the context of chiral auxiliary-based methods, a propionyl group is typically attached to the auxiliary. For example, propionyl chloride can be reacted with a chiral oxazolidinone to form the N-propionyl imide, which serves as the precursor to the chiral enolate for diastereoselective alkylation. organicchemistrydata.org

Another approach involves the use of a chiral butan-2-one synthon. For instance, (S)- or (R)-2-butanol can be oxidized to butan-2-one, but this process destroys the existing stereocenter. A more sophisticated strategy would involve the asymmetric reduction of a butan-2-one precursor to establish a chiral center that can then be further manipulated. However, for creating the C-C bond at the C3 position, derivatization to a chiral enolate equivalent is the more common and effective strategy.

Mechanistic Investigations and Reactivity Profiles of 3 3 Iodophenyl Butan 2 One

Fundamental Reaction Pathways of Aryl Iodides in Ketone Systems

Aryl iodides, including ketone-substituted derivatives like 3-(3-iodophenyl)butan-2-one, participate in several fundamental reaction pathways that are central to modern organic synthesis. These pathways are predominantly mediated by transition metal catalysts, which orchestrate a sequence of elementary steps to construct complex molecular architectures.

Oxidative addition and reductive elimination are two of the most critical elementary steps in organometallic chemistry, forming the cornerstone of many catalytic cycles, particularly those involving palladium. csbsju.eduwikipedia.orgwikipedia.org

Oxidative Addition: This process initiates the catalytic cycle. A low-valent transition metal complex, typically Pd(0), reacts with the aryl iodide. uvic.ca The C-I bond of the substrate cleaves and adds to the metal center, resulting in an increase in both the formal oxidation state (from 0 to +2) and the coordination number of the metal. wikipedia.orglibretexts.org For this compound, this step would produce a square planar arylpalladium(II) iodide complex. The propensity of aryl halides to undergo oxidative addition follows the trend I > Br > Cl > F, making aryl iodides highly reactive substrates. uvic.ca The reaction can proceed through different mechanisms, including a concerted pathway or an SN2-type nucleophilic attack, depending on the specific metal, ligands, and substrate. chemrxiv.orgresearchgate.net

Reductive Elimination: This is the final, product-forming step of the catalytic cycle. wikipedia.orgfiveable.me Two ligands from the metal center (e.g., the aryl group from this compound and another organic group transferred in a subsequent step) couple and are expelled from the coordination sphere, forming a new covalent bond. libretexts.org This process reduces the metal's oxidation state (e.g., from Pd(II) back to Pd(0)), thereby regenerating the active catalyst and allowing the cycle to continue. libretexts.org For reductive elimination to occur, the two groups to be coupled must typically be positioned cis (adjacent) to each other on the metal center. wikipedia.orglibretexts.org The formation of the stable C-C or C-heteroatom bond provides the thermodynamic driving force for this step. fiveable.me

The interplay between oxidative addition and reductive elimination allows for the catalytic transformation of aryl iodides into a vast array of more complex molecules. csbsju.edu

Transmetalation is a crucial step that follows oxidative addition in many cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Negishi couplings. libretexts.orgwikipedia.orgresearchgate.net This step involves the transfer of an organic ligand from one metal (or metalloid) to another. csbsju.edu

In the context of a reaction involving this compound, after the initial oxidative addition to a Pd(0) catalyst forms an arylpalladium(II) intermediate, a second organometallic reagent (R-M) is introduced. This reagent, where 'M' could be boron (in Suzuki coupling), tin (in Stille coupling), or zinc (in Negishi coupling), undergoes transmetalation. libretexts.orgwikipedia.org The organic group 'R' is transferred to the palladium center, displacing the halide and forming a diorganopalladium(II) complex. researchgate.netwikipedia.org

While two-electron processes like oxidative addition are common, the reactivity of aryl iodides can also be governed by one-electron pathways, leading to radical or ionic intermediates.

Radical Mechanisms: Single-electron transfer (SET) can be a key activation step. mdpi.comrsc.org An aryl iodide can accept an electron from a reductant or a cathode to form a radical anion. mdpi.com This intermediate is unstable and rapidly fragments, cleaving the C-I bond to generate an aryl radical and an iodide ion. mdpi.com This aryl radical is a highly reactive intermediate that can participate in subsequent bond-forming reactions. Such pathways are distinct from traditional transition metal catalytic cycles and can be initiated by light (photoredox catalysis), electricity (electrosynthesis), or chemical reductants. mdpi.comorganic-chemistry.orgrsc.org

Ionic Mechanisms: In certain contexts, the reaction can proceed through ionic pathways. For example, the oxidative addition step itself can have significant ionic character, sometimes described as a nucleophilic displacement (SNAr-like) mechanism, where the electron-rich metal center attacks the electrophilic carbon of the C-I bond. chemrxiv.org Furthermore, under transition-metal-free conditions, strong bases can sometimes promote nucleophilic aromatic substitution reactions, although this is less common for unactivated aryl halides compared to those bearing strong electron-withdrawing groups.

Catalytic Roles in Transformations Involving this compound

The C-I bond in this compound serves as a synthetic handle for a variety of catalytic transformations, enabling its incorporation into larger, more functionalized molecules.

Palladium is the most versatile and widely used catalyst for cross-coupling reactions involving aryl halides due to its high catalytic activity, functional group tolerance, and the predictable nature of its reaction mechanisms. fiveable.me The ketone functionality in this compound is generally well-tolerated in many palladium-catalyzed reactions.

Scope:

Suzuki-Miyaura Coupling: Reaction with organoboron reagents (boronic acids or esters) to form new C-C bonds, yielding biaryl or alkyl-aryl structures.

Heck-Mizoroki Reaction: Coupling with alkenes to form substituted alkenes. The reductive variant of the Heck reaction can also be employed to avoid issues with β-hydride elimination. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes, typically using a palladium/copper co-catalytic system, to synthesize aryl alkynes.

Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with primary or secondary amines. libretexts.org

Carbonylative Couplings: Incorporation of carbon monoxide (CO) to synthesize ketones, esters, or amides, depending on the coupling partner. libretexts.orgacs.org

Limitations: Despite its broad utility, palladium catalysis has limitations. acs.orgnih.gov

Steric Hindrance: Highly substituted aryl iodides or bulky coupling partners can significantly slow down or inhibit the reaction.

Ligand Sensitivity: The choice of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand is often critical to the success of a transformation, and optimization is frequently required. uvic.ca

Base and Solvent Effects: Reaction outcomes can be highly sensitive to the choice of base and solvent, which must be compatible with all substrates and intermediates. acs.org

Competing Reactions: Side reactions such as homo-coupling of the starting materials or reduction of the aryl iodide (hydrodehalogenation) can occur, lowering the yield of the desired product. nih.gov

Table 1: Illustrative Palladium-Catalyzed Reactions with an Aryl Iodide Substrate

While palladium is dominant, concerns about its cost and toxicity have driven research into catalysts based on more earth-abundant first-row transition metals. ucla.edursc.org

Copper-Based Catalysis: Copper catalysts are particularly effective for forming carbon-heteroatom bonds. chim.it The Ullmann condensation, a classic copper-mediated reaction, is used for C-N, C-O, and C-S bond formation. researchgate.net Modern protocols often use catalytic amounts of a copper(I) salt, such as CuI, in the presence of a ligand (e.g., diamines, amino acids) and a base. researchgate.netnih.govuu.nl These reactions provide a valuable alternative to palladium-catalyzed methods for synthesizing anilines, phenols, and thioethers from aryl iodides. uu.nlsemanticscholar.org

Nickel-Based Catalysis: Nickel is a cost-effective alternative to palladium and exhibits unique reactivity. ucla.edu Nickel catalysts can facilitate the cross-coupling of aryl iodides with a wide range of partners, including organozinc, organomagnesium, and organoboron reagents. nih.govacs.org Notably, nickel is highly effective in reductive cross-coupling reactions, where two different electrophiles (e.g., an aryl iodide and an alkyl halide) are coupled in the presence of a stoichiometric metallic reductant like zinc or manganese. acs.orgacs.org Nickel catalysis can also proceed through different mechanistic pathways, including those involving Ni(I) and Ni(III) intermediates, which can enable transformations that are challenging for palladium. ucla.eduacs.orgrsc.org

Table 2: Alternative Catalytic Systems for Aryl Iodide Transformations

Intramolecular Cyclization and Annulation Reactions of this compound Derivatives

The presence of both an aryl iodide and a ketone moiety within the same molecule provides a fertile ground for intramolecular reactions, leading to the formation of new cyclic structures. These transformations are of significant interest in synthetic organic chemistry as they allow for the rapid construction of complex molecular architectures from relatively simple linear precursors. The reactivity of this compound in such reactions can be broadly categorized into metal-catalyzed and radical-mediated pathways.

Palladium-Catalyzed Cyclizations:

Palladium catalysis is a powerful tool for the formation of carbon-carbon bonds. In the context of this compound, intramolecular Heck-type reactions are a plausible pathway for cyclization. The general mechanism involves the oxidative addition of the aryl iodide to a palladium(0) complex, forming an arylpalladium(II) intermediate. This is followed by the coordination and insertion of a double bond. In the case of this compound, the enol or enolate form of the ketone can provide the necessary unsaturation for this insertion.

Depending on the reaction conditions and the specific derivative, two main cyclization pathways can be envisaged: a 5-exo-trig or a 6-endo-trig cyclization. The 5-exo-trig pathway would lead to the formation of a five-membered ring, while the 6-endo-trig pathway would result in a six-membered ring. Generally, 5-exo cyclizations are kinetically favored according to Baldwin's rules.

A plausible reaction sequence for the palladium-catalyzed intramolecular cyclization of a derivative of this compound is outlined below:

Oxidative Addition: The C-I bond of the iodophenyl group adds to a Pd(0) catalyst to form an arylpalladium(II) complex.

Enolate Formation: A base in the reaction mixture deprotonates the α-carbon of the ketone, forming an enolate.

Intramolecular Carbopalladation: The arylpalladium species undergoes an intramolecular insertion with the enolate double bond.

β-Hydride Elimination: Subsequent β-hydride elimination from the resulting palladacycle regenerates the double bond within the newly formed ring and releases the active Pd(0) catalyst.

The regiochemical outcome of the cyclization can be influenced by various factors, including the nature of the palladium catalyst, the ligands employed, and the reaction temperature.

Radical Cyclizations:

Radical-mediated cyclizations offer an alternative and powerful method for the construction of cyclic systems from this compound. The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate an aryl radical. This can be initiated by radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a radical mediator like tributyltin hydride (Bu₃SnH).

Once the aryl radical is formed, it can undergo an intramolecular addition to the enol or enolate double bond. Similar to the palladium-catalyzed reactions, both 5-exo and 6-endo cyclization pathways are possible. The 5-exo cyclization is generally favored due to better orbital overlap in the transition state.

A typical mechanistic pathway for the radical cyclization would involve:

Initiation: A radical initiator generates a radical species.

Halogen Abstraction: The initiator radical or a mediator radical abstracts the iodine atom from the iodophenyl group to form an aryl radical.

Intramolecular Cyclization: The aryl radical adds to the double bond of the enol/enolate in an intramolecular fashion.

Propagation/Termination: The resulting radical can then abstract a hydrogen atom from a donor molecule to complete the cyclization and propagate the radical chain, or it can be terminated by other radical species in the medium.

The table below summarizes the potential cyclization products from a hypothetical derivative of this compound under different conditions, based on general principles of such reactions.

| Reaction Type | Catalyst/Initiator | Potential Major Product | Ring Size |

| Palladium-Catalyzed | Pd(OAc)₂, PPh₃, Base | Fused Indanone Derivative | 5-membered |

| Radical-Mediated | AIBN, Bu₃SnH | Fused Indanone Derivative | 5-membered |

Annulation Reactions:

Annulation reactions involve the formation of a new ring onto an existing one. Derivatives of this compound can be envisioned to participate in annulation strategies, particularly those involving a sequence of intermolecular and intramolecular reactions. For instance, a palladium-catalyzed coupling of the iodophenyl group with a suitable diene, followed by an intramolecular cyclization, could lead to the formation of a polycyclic system.

Electrophilic and Nucleophilic Reactivity at the Ketone and Iodophenyl Centers

The dual functionality of this compound provides two distinct centers for chemical reactions: the ketone group and the iodophenyl moiety. Each of these centers exhibits characteristic electrophilic and nucleophilic properties.

Reactivity of the Ketone Group:

The ketone functional group is characterized by a polarized carbon-oxygen double bond, where the carbon atom is electrophilic and the oxygen atom is nucleophilic.

Electrophilic Character at the Carbonyl Carbon: The carbonyl carbon is susceptible to attack by nucleophiles. A wide range of nucleophiles, such as Grignard reagents, organolithium compounds, hydrides, and cyanide, can add to the carbonyl carbon. This addition reaction breaks the C=O π-bond and forms a tetrahedral intermediate, which upon protonation yields a tertiary alcohol.

Nucleophilic Character at the α-Carbon: The protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic and can be removed by a base to form an enolate. The enolate is a powerful nucleophile and can react with various electrophiles, such as alkyl halides and other carbonyl compounds (in aldol-type reactions). This allows for the functionalization of the molecule at the α-position.

Reactivity of the Iodophenyl Group:

The iodophenyl group also possesses a distinct reactivity profile, primarily dictated by the carbon-iodine bond.

Electrophilic Character at the Iodinated Carbon: The carbon atom bonded to the iodine is electrophilic and is a key site for a variety of metal-catalyzed cross-coupling reactions. The C-I bond can readily undergo oxidative addition to low-valent transition metals like palladium and copper. This reactivity is the cornerstone of powerful C-C and C-heteroatom bond-forming reactions such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. In these reactions, the iodophenyl group acts as an electrophilic partner.

Nucleophilic Substitution (under specific conditions): While nucleophilic aromatic substitution (SNAAr) on unactivated aryl halides is generally difficult, it can occur under harsh conditions or if the aromatic ring is sufficiently activated by electron-withdrawing groups. For this compound, this type of reaction is less common but could potentially be achieved with strong nucleophiles at high temperatures.

The following table provides a summary of the expected reactivity at the different centers of this compound.

| Functional Group | Reactive Center | Character | Typical Reactions |

| Ketone | Carbonyl Carbon | Electrophilic | Nucleophilic Addition (e.g., Grignard, Hydride) |

| Ketone | α-Carbon | Nucleophilic (as enolate) | Alkylation, Aldol (B89426) Condensation |

| Iodophenyl | Iodinated Carbon | Electrophilic | Cross-Coupling Reactions (Suzuki, Heck, etc.) |

Derivatives and Functional Group Interconversions of 3 3 Iodophenyl Butan 2 One

Synthesis of Substituted 3-(3-Iodophenyl)butan-2-one Derivatives

The presence of α-hydrogens adjacent to the carbonyl group allows for the generation of an enolate, which can subsequently be alkylated to introduce new substituents. This fundamental reactivity is a cornerstone for creating derivatives of this compound.

One of the most pivotal methods for C-C bond formation is the α-alkylation of ketones. nih.gov This typically involves the deprotonation of the α-carbon with a strong base to form an enolate, followed by nucleophilic attack on an alkyl halide. For this compound, this would primarily occur at the C3 position, leading to a quaternary carbon center, or at the C1 methyl group.

Another advanced strategy is the "borrowing hydrogen" methodology. nih.gov This process involves the catalytic dehydrogenation of an alcohol to an aldehyde or ketone in situ. This intermediate can then participate in reactions like aldol (B89426) condensation before the hydrogen is returned to the molecule via catalytic transfer hydrogenation. nih.gov This allows for the α-alkylation of ketones using alcohols as the alkylating agents, which is considered a green chemistry approach due to the formation of water as the only byproduct. nih.gov

Furthermore, the ketone functionality can be used to construct heterocyclic rings. For instance, the Fischer indolisation reaction, which synthesizes indoles from a phenylhydrazine (B124118) and an aldehyde or ketone, can be applied. Using a related compound, 4-phenylbutan-2-one, with phenylhydrazine hydrochloride and iodomethane (B122720) results in the formation of 3-benzyl-1,2-dimethylindole. rsc.org A similar pathway could be envisioned for this compound to generate complex indole (B1671886) derivatives.

Transformations Involving the Carbonyl Functionality of this compound

The carbonyl group is one of the most reactive sites in this compound, undergoing a variety of nucleophilic addition reactions.

Reduction to Alcohols and Hydrocarbons

The ketone can be readily reduced to the corresponding secondary alcohol, 3-(3-Iodophenyl)butan-2-ol. Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄) in suitable solvents like methanol (B129727) or dry ether. savemyexams.comnih.gov These reactions proceed via the nucleophilic addition of a hydride ion (:H⁻) to the electrophilic carbonyl carbon. savemyexams.com For instance, the reduction of similar bromophenyl ethanone (B97240) derivatives with N-heterocyclic carbene boranes is promoted by acetic acid, yielding the corresponding secondary alcohol. beilstein-journals.org

For complete removal of the carbonyl oxygen, known as deoxygenation, methods like the Wolff-Kishner or Clemmensen reductions can be employed to yield 2-(3-iodophenyl)butane. libretexts.org The Wolff-Kishner reduction involves forming a hydrazone intermediate, which is then heated with a strong base. libretexts.org The Clemmensen reduction uses amalgamated zinc in the presence of a strong acid. libretexts.org A milder, two-step alternative is the hydrogenolysis of a thioacetal, formed by reacting the ketone with a thiol, using a catalyst like Raney Nickel. libretexts.org

Table 1: Key Carbonyl Reduction Reactions

| Reaction Type | Typical Reagents | Product | Reference |

|---|---|---|---|

| Reduction to Secondary Alcohol | NaBH₄ or LiAlH₄ | 3-(3-Iodophenyl)butan-2-ol | savemyexams.comnih.gov |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | 2-(3-Iodophenyl)butane | libretexts.org |

| Clemmensen Reduction | Zn(Hg), HCl, heat | 2-(3-Iodophenyl)butane | libretexts.org |

| Thioacetal Hydrogenolysis | 1) HS(CH₂)₂SH, H⁺; 2) Raney Ni | 2-(3-Iodophenyl)butane | libretexts.org |

Reactivity and Derivatization at the Iodophenyl Moiety

The carbon-iodine bond in the 3-iodophenyl group is a key site for derivatization, particularly through transition metal-catalyzed cross-coupling reactions. Aryl iodides are highly reactive substrates for these transformations. wikipedia.org

Palladium-catalyzed cross-coupling reactions provide powerful methods for forming new carbon-carbon bonds at the site of the iodine atom.

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is widely used to form biaryl compounds. The general mechanism involves oxidative addition of the aryl iodide to a Pd(0) catalyst, followed by transmetalation with the boronate complex and subsequent reductive elimination to yield the coupled product. libretexts.orgxisdxjxsu.asia This method is tolerant of a wide range of functional groups, making it suitable for complex molecules like this compound. nobelprize.org

Sonogashira Coupling: This reaction forms a C(sp²)-C(sp) bond by coupling the aryl iodide with a terminal alkyne. wikipedia.org It typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides, allowing for the synthesis of aryl-substituted alkynes. wikipedia.org Microwave-assisted protocols have been shown to significantly reduce reaction times. organic-chemistry.org

Heck Coupling: The Heck reaction involves the coupling of the aryl iodide with an alkene to form a substituted alkene. researchgate.net The reaction is catalyzed by palladium complexes and requires a base. While regioselectivity can be an issue with unbiased alkenes, the reaction is a versatile tool for vinylating aryl halides. researchgate.netrsc.org

Table 2: Major Cross-Coupling Reactions for Aryl Iodides

| Reaction Name | Coupling Partner | Bond Formed | Key Catalysts | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Organoboron Reagent (R-B(OH)₂) | Aryl-Alkyl/Aryl | Pd(0) complex | wikipedia.orglibretexts.org |

| Sonogashira | Terminal Alkyne (H−C≡C−R) | Aryl-Alkynyl | Pd(0) complex, Cu(I) salt | wikipedia.orgorganic-chemistry.org |

| Heck | Alkene (H₂C=CHR) | Aryl-Vinyl | Pd(0) complex | researchgate.netrsc.org |

Reductive de-iodination, the replacement of the iodine atom with a hydrogen atom, can be achieved through various mechanisms. In the context of a chiral molecule like this compound, the influence of the existing stereocenter on this reaction is of interest, although specific studies on this substrate are not widely documented.

Photoredox catalysis offers a modern approach to dehalogenation. For instance, photoredox remote C(sp³)–H arylation of 1-(o-iodoaryl)alkan-1-ones can involve a deiodination step that proceeds through a radical anion intermediate. rsc.org While this example involves an isomer and is part of a more complex transformation, it highlights a potential pathway for cleaving the C-I bond under mild, light-induced conditions.

More classical reductive conditions can also lead to de-iodination. It has been noted that strong reducing agents like LiAlH₄ can cause de-iodination, though this is often an unintended side reaction during the reduction of other functional groups. umsystem.edu

The concept of stereoselectivity in this context is nuanced. While the removal of iodine from the achiral phenyl ring does not create a new stereocenter, the chiral center at C3 could theoretically direct the approach of a catalyst or reagent to one face of the aromatic ring, potentially influencing the reaction rate or pathway if the mechanism involves an intermediate that interacts with the chiral portion of the molecule. However, achieving stereoselectivity in a de-iodination reaction on a phenyl ring remains a significant synthetic challenge, and specific methodologies for this compound have not been detailed in the literature. Research on chiral iodotriptycenes has shown that achieving high enantioselectivity in reactions involving the iodine atom is difficult when the chiral center is distant from the reactive site. nih.gov

Computational and Theoretical Studies on 3 3 Iodophenyl Butan 2 One Systems

Quantum Chemical Calculations of Reaction Intermediates and Transition States

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in elucidating the mechanisms of chemical reactions by characterizing the structures and energies of reactants, products, intermediates, and transition states. For reactions involving aryl iodides, such as cross-coupling reactions, these calculations can map out the entire reaction pathway.

In the context of reactions involving 3-(3-Iodophenyl)butan-2-one, such as a palladium-catalyzed cross-coupling reaction, DFT calculations can model the key steps of the catalytic cycle. This includes the oxidative addition of the aryl iodide to a palladium(0) complex, subsequent transmetalation, and the final reductive elimination that forms the new carbon-carbon bond. Computational studies on similar systems have detailed the geometries and energy barriers of the transition states for each of these steps. For instance, the oxidative addition of an aryl iodide to a palladium catalyst is a critical step, and its transition state can be computationally modeled to understand the influence of the substituents on the aryl ring.

Furthermore, quantum chemical calculations are crucial for understanding reactions at the carbonyl group or the α-carbon of the butan-2-one moiety. For example, in an enolate formation reaction, the transition state for the deprotonation at the α-carbon can be calculated to predict the regioselectivity and stereoselectivity of subsequent reactions. The presence of the iodophenyl group can influence the acidity of the α-protons and the stability of the resulting enolate, all of which can be quantified through computational analysis.

Below is a hypothetical data table illustrating the kind of information that can be obtained from quantum chemical calculations for a generic reaction involving an aryl iodide.

| Intermediate/Transition State | Method | Basis Set | Relative Energy (kcal/mol) | Key Geometric Parameters |

| Reactants (Aryl-I + Catalyst) | DFT (B3LYP) | def2-SVP | 0.0 | - |

| Oxidative Addition TS | DFT (B3LYP) | def2-SVP | +15.2 | C-I bond elongation, Pd-C and Pd-I bond formation |

| Oxidative Addition Product | DFT (B3LYP) | def2-SVP | -5.7 | Formed Pd(II) complex |

| Reductive Elimination TS | DFT (B3LYP) | def2-SVP | +21.5 | C-C bond forming |

| Products | DFT (B3LYP) | def2-SVP | -30.1 | - |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Mechanistic Modeling and Simulation of Catalytic Cycles

For instance, in a palladium-catalyzed Heck reaction where this compound might be coupled with an alkene, computational modeling can elucidate the complete energy profile of the catalytic cycle. This would involve modeling the oxidative addition, migratory insertion of the alkene into the Pd-C bond, and subsequent β-hydride elimination to regenerate the catalyst and form the product. These simulations can reveal the rate-determining step of the reaction and how it is influenced by factors such as the choice of ligand on the palladium catalyst, the solvent, and the temperature.

Mechanistic studies on similar palladium-catalyzed reactions have shown that the nature of the aryl halide significantly impacts the reaction kinetics. acs.orgresearchgate.netresearchgate.netnih.gov The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, which generally leads to a lower energy barrier for the oxidative addition step, making aryl iodides highly reactive substrates in many cross-coupling reactions. fiveable.me

Computational fluid dynamics (CFD) can also be coupled with kinetic models derived from quantum chemical calculations to simulate these reactions on a larger scale, which is valuable for process optimization in industrial applications.

Conformational Analysis and Stereochemical Predictions for Butan-2-one Derivatives

The three-dimensional structure of a molecule, including its various conformations, plays a crucial role in its reactivity and biological activity. Conformational analysis of this compound would involve identifying the stable conformers and the energy barriers for rotation around its single bonds.

The key rotatable bonds in this compound are the C-C bond connecting the phenyl ring to the butan-2-one moiety and the C-C bond within the butyl chain. Rotation around these bonds will lead to different spatial arrangements of the atoms, each with a different potential energy. Computational methods, such as molecular mechanics or DFT, can be used to scan the potential energy surface and identify the low-energy conformers.

For the butan-2-one part, studies on similar ketones have shown that the relative orientation of the carbonyl group and the adjacent alkyl groups is influenced by steric and electronic effects. nih.gov The presence of the bulky iodophenyl group will likely introduce significant steric hindrance, favoring conformations where it is positioned away from the other bulky groups.

If a chiral center is introduced into the molecule, for example, by reduction of the ketone to a secondary alcohol, computational methods can be used to predict the stereochemical outcome of such reactions. acs.org By calculating the energies of the transition states leading to the different stereoisomers, it is often possible to predict which diastereomer will be formed in excess. This is particularly important in the synthesis of pharmaceuticals, where a specific stereoisomer is often required.

Below is an illustrative table of the relative energies of different conformers of a substituted butan-2-one derivative.

| Conformer | Dihedral Angle (C-C-C-C) | Relative Energy (kcal/mol) | Population (%) |

| Anti-periplanar | 180° | 0.0 | 65 |

| Synclinal (Gauche) | 60° | 1.2 | 30 |

| Anticlinal | 120° | 3.5 | 4 |

| Syn-periplanar | 0° | 5.0 | 1 |

Note: The data in this table is illustrative and not based on actual calculations for this compound.

Electronic Structure Analysis and Reactivity Descriptors of Aryl Iodoketones

The electronic structure of a molecule governs its reactivity. For this compound, an analysis of its electronic structure can provide insights into its behavior in chemical reactions. Reactivity descriptors derived from conceptual DFT, such as the Fukui function, local softness, and the electrostatic potential, can be calculated to predict the most reactive sites in the molecule.

The presence of the iodine atom on the phenyl ring significantly influences the electronic properties of the molecule. Iodine is a large and polarizable atom, and the carbon-iodine bond is a site of electrophilic attack in many reactions. fiveable.me The iodine atom can also participate in halogen bonding, a non-covalent interaction that can influence the molecule's conformation and its interactions with other molecules. The electron-withdrawing nature of the carbonyl group in the butan-2-one moiety will also affect the electron density distribution in the phenyl ring.

Computational analysis of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide valuable information about the molecule's reactivity. The energy and shape of these frontier orbitals indicate where the molecule is most likely to act as a nucleophile (HOMO) or an electrophile (LUMO).

For an aryl iodoketone like this compound, the LUMO is likely to have significant contributions from the carbonyl carbon and the carbon atom bonded to the iodine, indicating that these are the primary sites for nucleophilic attack. The HOMO, on the other hand, would likely be localized on the phenyl ring and the oxygen atom of the carbonyl group, suggesting these as the sites for electrophilic attack.

Applications of 3 3 Iodophenyl Butan 2 One in Complex Molecule Synthesis

Utility as a Building Block in Heterocycle Synthesis

While direct and extensive research on the application of 3-(3-Iodophenyl)butan-2-one in heterocycle synthesis is not widely documented in publicly available literature, its structure suggests significant potential for such transformations. The presence of the ketone functionality allows for a variety of classical condensation reactions, which are fundamental to the formation of many heterocyclic rings. For instance, reactions with hydrazine (B178648) derivatives could yield pyrazoles, while condensation with hydroxylamine (B1172632) could lead to isoxazoles.

Furthermore, the α-protons adjacent to the carbonyl group are amenable to enolate formation, opening pathways for reactions with bifunctional reagents to construct a range of heterocyclic systems. The true synthetic power of this building block, however, lies in the combination of its ketone and iodophenyl moieties. The iodine atom serves as a handle for a multitude of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions. This dual reactivity allows for sequential or one-pot strategies where the heterocyclic core is first constructed via the ketone, followed by further elaboration through coupling reactions at the iodo-position. A hypothetical one-pot, three-component synthesis of a 1,2,3-trisubstituted indole (B1671886), a privileged scaffold in medicinal chemistry, illustrates this potential.

Table 1: Potential Heterocycle Syntheses Utilizing this compound

| Heterocycle Class | Potential Reagents | Key Reaction Type |

| Pyrazoles | Hydrazine derivatives | Condensation |

| Isoxazoles | Hydroxylamine | Condensation |

| Pyrimidines | Urea or thiourea | Condensation |

| Indoles | Phenylhydrazine (B124118) (Fischer indole synthesis) | Condensation/Cyclization |

| Quinolines | o-Aminoaryl aldehydes or ketones | Condensation/Cyclization |

Strategic Precursor in Natural Product Total Synthesis

The total synthesis of natural products represents a significant challenge and a driving force for the development of new synthetic methodologies. The utility of a particular building block in this field is determined by its ability to be efficiently incorporated into a complex molecular framework. While no published total syntheses explicitly report the use of this compound, its structural features make it a plausible precursor for certain classes of natural products.

Development of Advanced Organic Scaffolds and Architectures

The quest for novel organic scaffolds with unique three-dimensional arrangements of atoms is crucial for the discovery of new drugs and materials. The term "scaffold" in this context refers to the core molecular framework upon which further diversity can be built. The 3-iodophenyl group within this compound can serve as a synthetic handle for the attachment of this molecule to other molecular fragments, thereby creating more elaborate and advanced scaffolds.

For instance, the iodo-group can be transformed into a boronic acid or ester, which can then participate in further cross-coupling reactions. This allows for the iterative construction of complex, poly-aromatic systems or other highly functionalized architectures. The ketone functionality can be used as an anchor point to introduce chirality or to build spirocyclic systems. The development of inhibitors for protein-protein interactions, such as the Bcl-2/Bcl-xL interaction, often relies on the design of novel scaffolds that can mimic the key interactions of natural binding partners. While not directly studied, this compound could serve as a starting point for the synthesis of libraries of compounds based on a central phenylbutanone core, with diversity elements introduced via reactions at the iodo- and keto- positions.

Integration into Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are highly efficient synthetic processes in which three or more reactants combine in a single reaction vessel to form a product that contains the essential parts of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity.

The dual functionality of this compound makes it an intriguing candidate for the design of novel MCRs. The ketone can participate in a variety of well-known MCRs, such as the Ugi or Passerini reactions, by first forming an imine or reacting with an isocyanide. The iodophenyl group can either be a passive spectator in such a reaction, available for subsequent functionalization, or it could potentially participate directly in a palladium-catalyzed MCR. Palladium-catalyzed multicomponent cascade reactions have been developed for the synthesis of substituted dihydrochalcones, demonstrating the potential for integrating metal catalysis with MCRs.

Table 2: Potential Multicomponent Reactions Involving this compound

| MCR Name | Potential Role of this compound | Other Components | Potential Product Class |

| Ugi Reaction | Carbonyl component (after imine formation) | Amine, Isocyanide, Carboxylic Acid | α-Acylamino amides |

| Passerini Reaction | Carbonyl component | Isocyanide, Carboxylic Acid | α-Acyloxy carboxamides |

| Hantzsch Dihydropyridine Synthesis | Carbonyl component | Aldehyde, β-Ketoester, Ammonia | Dihydropyridines |

| Biginelli Reaction | Carbonyl component | Aldehyde, Urea or Thiourea | Dihydropyrimidinones |

Q & A

Basic: What are the recommended methods for synthesizing 3-(3-Iodophenyl)butan-2-one, and how can reaction efficiency be optimized?

Answer:

A common approach involves Friedel-Crafts acylation of iodobenzene derivatives with methyl vinyl ketone or its equivalents. Optimization includes:

- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ to enhance electrophilic substitution .

- Temperature control : Maintain 60–80°C to balance reaction rate and side-product formation .

- Iodine stability : Protect the iodophenyl group from oxidative degradation by conducting reactions under inert atmospheres (e.g., N₂) .

Yield improvements (>70%) are achievable via iterative HPLC monitoring to isolate intermediates .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

Key analytical techniques include:

- NMR spectroscopy : Confirm regiochemistry via H-NMR (e.g., methyl ketone protons at δ 2.1–2.3 ppm) and C-NMR (C=O at ~208 ppm) .

- Mass spectrometry : Validate molecular weight (MW 274.05 g/mol) using ESI-MS or GC-MS .

- X-ray crystallography : Resolve crystal structure ambiguities (e.g., CCDC deposition protocols in ).

Advanced: What strategies mitigate competing side reactions during iodophenyl ketone functionalization?

Answer:

Advanced methodologies address:

- Regioselective iodination : Use directing groups (e.g., nitro) to favor 3-iodo substitution over 2-/4- positions .

- Protection of ketone : Convert the ketone to a ketal intermediate before halogenation to prevent unwanted oxidation .

- Cross-coupling compatibility : Optimize Buchwald-Hartwig conditions (Pd catalysts, ligand screening) for C–N/C–O bond formation without deiodination .

Advanced: How can computational modeling predict the reactivity of this compound in catalytic systems?

Answer:

DFT calculations (e.g., Gaussian 09) model:

- Electrophilic susceptibility : Localize electron-deficient regions (iodine’s inductive effect) for nucleophilic attack .

- Transition states : Simulate activation energies for Suzuki-Miyaura couplings to prioritize ligand systems .

Validation via Hammett plots correlates substituent effects with experimental rate constants .

Basic: What solubility profiles and solvent systems are optimal for handling this compound?

Answer:

The compound is lipophilic (logP ~2.8):

- Polar aprotic solvents : DMSO or DMF enhance solubility for kinetic studies .

- Crystallization : Use ethanol/water mixtures (7:3 v/v) for recrystallization .

- Chromatography : Employ silica gel TLC with hexane:EtOAc (4:1) for monitoring .

Advanced: How do structural modifications to the iodophenyl group influence biological activity?

Answer:

Case studies on analogs (e.g., 3-bromo derivatives) reveal:

- Antimicrobial efficacy : Iodine’s van der Waals radius enhances membrane penetration vs. bromine/chlorine .

- SAR trends : Para-substitution reduces activity by 40% compared to meta-substitution .

- Metabolic stability : Deuteration at the α-ketone position prolongs half-life in hepatic microsomal assays .

Basic: What safety protocols are critical for handling iodinated aromatic ketones?

Answer:

- Toxicology : Use fume hoods to avoid inhalation of volatile byproducts (e.g., HI gas) .

- Waste disposal : Segregate halogenated waste for specialized treatment to prevent environmental release .

- Personal protective equipment (PPE) : Nitrile gloves and lab coats minimize dermal exposure .

Advanced: How can researchers resolve contradictions in reported biological data for iodophenyl ketones?

Answer:

- Assay standardization : Replicate MIC tests using CLSI guidelines to normalize bacterial strains .

- Solvent controls : Verify that DMSO concentrations ≤1% do not inhibit microbial growth .

- Meta-analysis : Cross-reference crystallographic data (e.g., CCDC 1505246 in ) with bioactivity to identify structure-function discrepancies.

Advanced: What role does this compound play in photophysical studies?

Answer:

- UV-Vis spectroscopy : The iodine atom induces a red shift (~280 nm) due to heavy-atom effects .

- Fluorescence quenching : Study electron transfer mechanisms using Stern-Volmer plots with quenchers like acrylamide .

Basic: How can researchers validate synthetic batches of this compound for reproducibility?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.